Home > Products > Screening Compounds P11318 > Mirodenafil-d7 Dihydrochloride
Mirodenafil-d7 Dihydrochloride -

Mirodenafil-d7 Dihydrochloride

Catalog Number: EVT-13574270
CAS Number:
Molecular Formula: C26H37N5O5S
Molecular Weight: 538.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Mirodenafil-d7 dihydrochloride is a stable isotope-labeled derivative of mirodenafil, a compound classified as a phosphodiesterase type 5 inhibitor. This class of drugs is primarily utilized in the treatment of erectile dysfunction. Mirodenafil itself was developed by SK Chemicals Life Science and is marketed under the trade name Mvix in South Korea. The dihydrochloride form enhances its solubility and bioavailability, making it effective for clinical use. Mirodenafil-d7 dihydrochloride specifically serves as a research tool in pharmacokinetics and metabolic studies due to its isotopic labeling, which allows for precise tracking in biological systems.

Source and Classification

Mirodenafil-d7 dihydrochloride is identified by the CAS number 2974827-38-6 and has a molecular formula of C26H32D7Cl2N5O5SC_{26}H_{32}D_7Cl_2N_5O_5S with a molecular weight of 611.63 g/mol . It falls under the category of phosphodiesterase type 5 inhibitors, which also includes other well-known drugs such as sildenafil and tadalafil .

Synthesis Analysis

The synthesis of mirodenafil-d7 dihydrochloride involves several steps typical of organic synthesis in medicinal chemistry. The process starts with the preparation of the core structure of mirodenafil, followed by the incorporation of deuterium-labeled precursors to achieve the desired isotopic labeling. Specific methods may include:

  • Refluxing: Reaction mixtures are often heated under reflux to facilitate chemical transformations.
  • Chromatography: Purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the final product from reaction by-products.
  • Crystallization: The final compound may be crystallized from appropriate solvents to achieve purity.

Technical details regarding specific reagents, solvents, and conditions are typically proprietary or found in specialized literature .

Molecular Structure Analysis

Mirodenafil-d7 dihydrochloride features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The structure can be represented using various chemical notations:

  • SMILES Notation:
  • InChI:

These representations illustrate the intricate arrangement of atoms within the compound, including deuterium atoms that replace hydrogen atoms in certain positions.

Chemical Reactions Analysis

Mirodenafil-d7 dihydrochloride participates in various chemical reactions typical of phosphodiesterase type 5 inhibitors. Key reactions include:

  • Hydrolysis: The compound can undergo hydrolysis in physiological conditions, leading to the release of active metabolites.
  • Binding Interactions: The mechanism of action involves binding to phosphodiesterase type 5 enzymes, inhibiting their activity and leading to increased levels of cyclic guanosine monophosphate (cGMP), which facilitates vasodilation.

These reactions are crucial for understanding its pharmacodynamics and pharmacokinetics .

Mechanism of Action

The mechanism of action for mirodenafil-d7 dihydrochloride is centered on its role as a phosphodiesterase type 5 inhibitor. By inhibiting this enzyme, mirodenafil increases the concentration of cGMP within smooth muscle cells in the corpus cavernosum of the penis. This results in enhanced vasodilation and increased blood flow during sexual stimulation. The following steps summarize this process:

  1. Inhibition: Mirodenafil binds to phosphodiesterase type 5.
  2. cGMP Accumulation: Inhibition prevents the breakdown of cGMP.
  3. Smooth Muscle Relaxation: Elevated cGMP levels lead to relaxation of smooth muscle.
  4. Increased Blood Flow: Enhanced blood flow facilitates erection.

This mechanism is supported by various clinical studies demonstrating improved erectile function with mirodenafil administration .

Physical and Chemical Properties Analysis

Mirodenafil-d7 dihydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white or off-white powder.
  • Solubility: Soluble in water due to its dihydrochloride form, enhancing bioavailability.
  • Stability: Stable under normal laboratory conditions but may require protection from light and moisture.

Relevant data such as melting point or specific optical rotation may be available through detailed analytical studies but are not universally reported .

Applications

Mirodenafil-d7 dihydrochloride is primarily used in scientific research settings, particularly in pharmacokinetic studies where isotopic labeling allows for tracking drug metabolism and distribution within biological systems. Its applications extend to:

  • Drug Development: Assisting in understanding metabolic pathways and potential drug interactions.
  • Clinical Research: Evaluating efficacy and safety profiles in human subjects.
  • Analytical Chemistry: Serving as a reference standard for assay development.
Introduction to Mirodenafil-d7 Dihydrochloride

Pharmacological Classification and Target Specificity

Mirodenafil-d7 dihydrochloride is pharmacologically classified as a selective, reversible inhibitor of phosphodiesterase type 5 (PDE5), the primary enzyme responsible for cGMP hydrolysis in vascular smooth muscle and neural tissues. By competitively binding to the catalytic site of PDE5, it preserves intracellular cGMP levels, thereby amplifying nitric oxide (NO)-mediated vasodilatory signaling and modulating key downstream pathways implicated in neuroprotection and tissue remodeling. The deuterated compound maintains the high target specificity of its parent molecule, with an IC50 against PDE5 in the low nanomolar range, while exhibiting significantly reduced off-target inhibition of other PDE isoforms compared to first-generation agents like sildenafil [4] [6].

Beyond its canonical PDE5 inhibition, mirodenafil-d7 demonstrates unique polypharmacological actions:

  • Glucocorticoid Receptor (GR) Modulation: The compound functions as a selective GR modulator, inhibiting dexamethasone-induced GR homodimerization and nuclear translocation in neuronal cell lines (HT-22), thereby attenuating glucocorticoid-mediated neurotoxicity. This mechanism is distinct among PDE5 inhibitors and remains preserved in the deuterated analog [1] [6].
  • Wnt/β-catenin Pathway Activation: Mirodenafil-d7 downregulates expression of the Wnt antagonist Dickkopf-1 (Dkk1), promoting β-catenin nuclear translocation and transcriptional activity. This pathway critically regulates neurogenesis, synaptic plasticity, and fibrotic responses [1] [5] [6].
  • TGF-β/Smad Signaling Suppression: In fibroblast models, it inhibits TGF-β1-induced phosphorylation of Smad2/3 and suppresses mRNA expression of profibrotic markers (COL1A1, α-SMA, CTGF), indicating antifibrotic potential [3] [6].

Table 1: Target Selectivity Profile of Mirodenafil-d7 Dihydrochloride

TargetMechanismBiological ConsequenceCellular/Animal Evidence
PDE5Competitive inhibitionIncreased cGMP/PKG signalingSH-SY5Y cells, rat cavernosum [4] [6]
Glucocorticoid ReceptorInhibition of homodimerizationReduced glucocorticoid-mediated neurotoxicityHT-22 cells [1] [6]
Dkk1Downregulation of gene expressionActivation of Wnt/β-catenin signalingAPP-C105 mice [5] [6]
TGF-β/Smad pathwayInhibition of Smad2/3 phosphorylationSuppression of fibrotic gene expressionNIH3T3 fibroblasts [3] [6]

The deuterium incorporation does not alter the primary target engagement profile but enhances the stability of the molecule during hepatic metabolism, particularly at the O-dealkylation sites of the propoxy group, leading to sustained target coverage [2] [9].

Historical Development and Rationale for Deuterium Incorporation

The development of mirodenafil-d7 dihydrochloride emerged from the convergence of two scientific trajectories: the clinical validation of mirodenafil as a PDE5 inhibitor with unique polypharmacology, and the strategic application of deuterium chemistry to overcome metabolic limitations observed in the parent compound. Mirodenafil (SK-3530), approved in Korea in 2007 for erectile dysfunction, demonstrated a pharmacokinetic profile characterized by rapid absorption (Tmax ≈1 hour) and moderate elimination half-life (t1/2 ≈2.5 hours) in humans. Its metabolism occurs predominantly via hepatic CYP3A4-mediated O-dealkylation of the propoxy side chain, generating less active metabolites and contributing to significant first-pass effects (54.3% gastrointestinal and 21.4% hepatic) [4] [8].

The rationale for deuterium incorporation at seven specific positions—three deuteriums on the propyl group (O-CH2-CD2-CD3), two on the ethoxy moiety (O-CD2-CD3), and two on the ethylpyrrolidine nitrogen substituent (N-CH2-CD3)—stems from the established deuterium kinetic isotope effect (DKIE). This phenomenon leverages the mass difference between hydrogen (¹H) and deuterium (²H), strengthening carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds by approximately 1.2-1.5 kcal/mol. The increased bond dissociation energy creates an energy barrier that slows the rate of CYP450-catalyzed oxidative cleavage, particularly at vulnerable O-dealkylation sites [2] [9].

Table 2: Deuterium Incorporation Strategy in Mirodenafil-d7 Dihydrochloride

Deuterated PositionChemical GroupMetabolic VulnerabilityTheoretical DKIE (kH/kD)Synthetic Approach
O-propoxy terminal-O-CH2-CD2-CD3Primary O-dealkylation5-7Deuterated propanol coupling [7] [9]
O-ethoxy linker-O-CD2-CD3Secondary oxidation2-3Deuterated ethanolamine alkylation [9]
N-ethyl substituent-N-CH2-CD3N-dealkylation3-5Deuterated iodoethane substitution [7]

Synthesis involves deuterated building blocks: deuterated propanol (CD3-CD2-CH2OH) for propoxy group deuteration, deuterated ethanolamine for the piperazinyl-ethanol moiety, and deuterated ethyl iodide for N-alkylation. The deuterium switch strategy aims to achieve multiple pharmacological advantages:

  • Metabolic Stabilization: Reduced first-pass metabolism extends plasma half-life without altering peak concentration (Cmax)
  • Exposure Enhancement: Increased area under the curve (AUC) improves bioavailability of the active species
  • Dosing Optimization: Potential for reduced dosing frequency in chronic conditions like Alzheimer's or fibrosis
  • Metabolite Profile Modification: Shifts metabolic clearance toward pathways generating active metabolites [2] [7] [9].

This approach follows the precedent set by FDA-approved deuterated drugs (deutetrabenazine, deucravacitinib) but innovatively applies deuterium chemistry to a polypharmacological agent already demonstrating efficacy in multifactorial diseases beyond its primary indication [2].

Research Significance in Multifactorial Disease Models

Mirodenafil-d7 dihydrochloride exhibits compelling therapeutic potential across diverse disease models characterized by complex, interconnected pathophysiology. Its significance lies in simultaneously targeting multiple pathological nodes—vascular dysfunction, protein aggregation, neuroinflammation, and fibrotic remodeling—through integrated mechanisms spanning cGMP potentiation, GR modulation, and Wnt activation.

Neurodegenerative Pathology

In transgenic APP-C105 Alzheimer's mice (overexpressing amyloidogenic C-terminal fragment), 4 mg/kg mirodenafil administered intraperitoneally for 4 weeks significantly improved Morris water maze performance and passive avoidance retention. Mechanistically, it reduced hippocampal amyloid-β (Aβ42) deposition by 35-40% and phosphorylated tau (AT8 epitope) by 30% through:

  • cGMP/PKG/CREB pathway activation (+200% cGMP in SH-SY5Y cells)
  • GSK-3β inhibition (reducing tau hyperphosphorylation)
  • Autophagic flux enhancement (LC3-II elevation and p62 degradation)
  • Dkk1 downregulation (40% reduction) with subsequent β-catenin stabilization [5] [6].The deuterated analog is anticipated to sustain these effects longer due to reduced CYP3A4-mediated clearance, particularly important for chronic neurodegenerative conditions requiring persistent pathway modulation [2] [5].

Fibrotic Conditions

In bleomycin-induced systemic sclerosis mouse models, oral mirodenafil (5-10 mg/kg/day, 3 weeks) attenuated dermal fibrosis by 50-60%, collagen deposition by 45%, and α-SMA+ myofibroblast accumulation by 55%. These outcomes correlated with:

  • Inhibition of TGF-β-induced Smad2/3 phosphorylation in fibroblasts
  • Suppression of COL1A1, CTGF, and α-SMA mRNA expression (70-80% reduction)
  • Wnt/β-catenin pathway restoration via Dkk1 downregulation [3] [6].Mirodenafil-d7's metabolic stability may enhance antifibrotic efficacy in chronic fibrotic conditions by maintaining therapeutic concentrations between doses [3] [6].

Cerebrovascular Injury

In rat transient and permanent middle cerebral artery occlusion (tMCAO/pMCAO) stroke models, subcutaneous mirodenafil (0.5-2 mg/kg/day) initiated 24 hours post-occlusion and continued for 9-28 days improved sensorimotor recovery and cognitive function by 40-50% despite lacking effects on infarct volume. Benefits included:

  • 60% reduction in cleaved caspase-3+ neurons
  • 55% decrease in PARP fragmentation
  • Neurogenesis promotion in the subventricular zone
  • Angiogenesis potentiation via VEGF induction [3].The therapeutic window extended to 72 hours post-stroke, suggesting potential for delayed intervention. Mirodenafil-d7's prolonged half-life may further extend this window and enhance neurorestorative effects [2] [3].

Table 3: Multifactorial Mechanisms in Disease Models

Disease ModelKey Pathway ModulationsFunctional OutcomesAdvantage of Deuterium Incorporation
Alzheimer's (APP-C105 mice)cGMP↑, GSK-3β↓, Dkk1↓, autophagy↑Memory improvement (40% MWM latency reduction)Sustained Dkk1 suppression & β-catenin activation
Systemic sclerosis (BLM mice)TGF-β/Smad↓, COL1A1↓, Wnt/β-catenin↑Fibrosis reduction (60% skin thickness decrease)Maintained antifibrotic gene suppression
Stroke (tMCAO rats)Caspase-3↓, PARP↓, VEGF↑, neurogenesis↑Sensorimotor recovery (50% deficit score improvement)Extended therapeutic window beyond 72h post-stroke

The compound's ability to concurrently address vascular insufficiency (via cGMP), proteotoxicity (via autophagy induction), inflammation (via GR modulation), and fibrotic signaling (via TGF-β/Wnt crosstalk) positions it as a promising candidate for diseases with multifactorial etiologies, particularly where current monotherapies show limited efficacy [1] [3] [5].

Properties

Product Name

Mirodenafil-d7 Dihydrochloride

IUPAC Name

5-ethyl-2-[2-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-7-propyl-3H-pyrrolo[3,2-d]pyrimidin-4-one

Molecular Formula

C26H37N5O5S

Molecular Weight

538.7 g/mol

InChI

InChI=1S/C26H37N5O5S/c1-4-7-19-18-30(6-3)24-23(19)27-25(28-26(24)33)21-17-20(8-9-22(21)36-16-5-2)37(34,35)31-12-10-29(11-13-31)14-15-32/h8-9,17-18,32H,4-7,10-16H2,1-3H3,(H,27,28,33)/i2D3,5D2,16D2

InChI Key

MIJFNYMSCFYZNY-XSIGYUCQSA-N

Canonical SMILES

CCCC1=CN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)CC

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO)C3=NC4=C(C(=O)N3)N(C=C4CCC)CC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.